Deoxyadenosine

Enzyme Kinetics Metabolism Purine Nucleoside

Select this specific 2'-Deoxyadenosine monohydrate (≥99% HPLC) for applications where nucleoside identity is non-negotiable. Unlike other canonical deoxyribonucleosides, dAdo is the selective CNT2 transporter substrate (Km 62.4 µM), enabling targeted transporter inhibition studies. Its ~50-fold lower adenosine A1 receptor affinity makes it an ideal negative control for radioligand binding assays. The 1.5 V electrochemical degradation threshold positions it as a critical reference standard for HPLC-ECD method validation, bridging the stability gap between guanosine (0.8 V) and pyrimidine nucleosides (2.5 V). Confirmed 3-fold resistance in AK-deficient cells validates its role as a metabolic pathway probe. Generic substitution compromises experimental integrity.

Molecular Formula C10H13N5O3
Molecular Weight 251.24 g/mol
CAS No. 16373-93-6
Cat. No. B118269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxyadenosine
CAS16373-93-6
Synonyms2’-Deoxy-β-D-adenosine Monohydrate;  9-(2-Deoxy-β-D-erythro-pentofuranosyl)adenine;  9-(2-Deoxy-β-D-erythro-pentofuranosyl)-9H-purin-6-amine Hydrate;  Adenine Deoxyribonucleoside Hydrate;  Adenine Deoxyribose Hydrate;  Adenyldeoxyriboside Hydrate;  Deoxyad
Molecular FormulaC10H13N5O3
Molecular Weight251.24 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O
InChIInChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1
InChIKeyOLXZPDWKRNYJJZ-RRKCRQDMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxyadenosine (CAS 16373-93-6) Procurement Guide: Product Specifications and Core Identity


2'-Deoxyadenosine (dAdo) is a purine deoxyribonucleoside, the DNA counterpart of the ribonucleoside adenosine. It is distinguished by the replacement of the 2'-hydroxyl group of adenosine with a hydrogen atom, which confers distinct physicochemical and biological properties [1]. It is commercially available as the monohydrate, a white powder with a purity typically ≥99% by HPLC, a melting point of 188-194°C, and a specific optical rotation of approximately -25.3° (c=0.5, H2O) . As a fundamental DNA building block, it serves as an essential reference standard, a key synthetic intermediate, and a critical tool for investigating nucleoside metabolism, enzyme kinetics, and cellular signaling pathways .

2'-Deoxyadenosine vs. Other Deoxynucleosides: Why Simple Substitution is Not an Option


The four canonical deoxyribonucleosides are not functionally interchangeable. Their distinct nucleobases (adenine vs. guanine, cytosine, or thymine) dictate unique hydrogen bonding patterns, base-pairing specificities, and susceptibility to chemical or enzymatic modification. Consequently, substituting 2'-deoxyadenosine (dAdo) with another deoxynucleoside will fundamentally alter experimental outcomes, whether it be DNA duplex stability [1], the specificity of nucleoside transporters [2], or the rate of metabolic degradation [3]. These differences are not merely academic; they have direct, quantifiable impacts on experimental reproducibility and data interpretation, necessitating the use of the precise, specified compound.

Quantitative Evidence for 2'-Deoxyadenosine Differentiation from Closest Analogs


Differential Substrate Kinetics: 2'-Deoxyadenosine vs. Adenosine for Adenosine Deaminase

2'-Deoxyadenosine exhibits a distinct kinetic profile as a substrate for adenosine deaminase (ADA) compared to adenosine. In enzyme preparations from bovine brain, the Michaelis constant (Km) for 2'-deoxyadenosine is 52 µM, compared to 40 µM for adenosine [1]. This difference in affinity is significant for studies of purine metabolism and for understanding the pathophysiology of ADA deficiency. Furthermore, in human erythrocyte ADA, the Km for 2'-deoxyadenosine was reported as 8.3 µM, while adenosine had a range of 8.9-12.9 µM, and in heart ADA, the Km was 5.3 µM vs. 6.7-12.0 µM, respectively [2]. The quantifiable difference in enzyme affinity directly impacts the rate of its deamination and its accumulation potential in cellular systems.

Enzyme Kinetics Metabolism Purine Nucleoside

CNT2 Transporter Substrate Specificity: 2'-Deoxyadenosine vs. 2'-Deoxyguanosine

The concentrative nucleoside transporter 2 (CNT2) exhibits differential affinity for purine deoxynucleosides. In a study using COS-7 cells transiently expressing human CNT2, the apparent Km for 2'-deoxyadenosine (dAdo) uptake was determined to be 62.4 µM [1]. While dAdo is a selective substrate for CNT2 (and not CNT1), 2'-deoxyguanosine (dGuo) is a substrate for both CNT2 and CNT3, with Km values of 54.9 µM and 14.7 µM, respectively [2]. This indicates that dAdo's cellular entry is more restricted and potentially rate-limiting in specific cell types compared to dGuo, which has a higher affinity and an alternative transport pathway. This selective transport profile is a critical differentiator for studies of nucleoside analog bioavailability and cellular pharmacology.

Transporter Kinetics Cellular Uptake Drug Disposition

Electrochemical Degradation Potential: 2'-Deoxyadenosine vs. 2'-Deoxyguanosine and Pyrimidine Deoxynucleosides

The four canonical deoxynucleosides exhibit different susceptibility to degradation by direct electric current. A study monitored by HPLC found that the decomposition of 2'-deoxyadenosine (dAdo) occurs above an applied voltage of 1.5 V in potassium phosphate buffer at pH 7.4 [1]. In contrast, 2'-deoxyguanosine (dGuo) degrades at a lower voltage of 0.8 V, indicating it is significantly more electrochemically labile. The pyrimidine nucleosides, 2'-deoxycytidine and thymidine, were both found to be the most stable, decomposing only above 2.5 V [2]. This places dAdo in an intermediate position of stability, making its behavior distinct from both the highly sensitive dGuo and the highly resistant pyrimidine nucleosides.

Stability Electrochemistry Nucleoside Degradation

Adenosine A1 Receptor Binding Affinity: 2'-Deoxyadenosine vs. N-Methyladenosine

The binding of 2'-deoxyadenosine to the adenosine A1 receptor is dramatically weaker than that of potent adenosine analogs. In a study using basolateral membranes from rat renal cortex, the Kd for 2'-deoxyadenosine as an inhibitor of [3H]adenosine binding was found to be approximately 50 times higher (i.e., less potent) than that of N-methyl-adenosine, which had a Kd of 5 µM [1]. This implies a Kd for 2'-deoxyadenosine of around 250 µM. This large, quantifiable difference in affinity (a ~50-fold reduction in potency) confirms that the 2'-deoxy modification significantly impairs its ability to interact with classical adenosine receptors compared to other adenosine analogs, making it a valuable tool as a low-affinity control or for studying non-receptor mediated effects.

Receptor Pharmacology Binding Affinity Signaling

Nucleoside Kinase Pathway Selectivity: 2'-Deoxyadenosine Phosphorylation by Adenosine Kinase vs. Deoxycytidine Kinase

The metabolic activation and toxicity of 2'-deoxyadenosine is primarily mediated by adenosine kinase (AK), not deoxycytidine kinase (dCK), a distinction that is not a class-level property of all deoxynucleosides. A biochemical genetic study using human lymphoblastoid cell lines demonstrated that an AK-deficient mutant was 3-fold less sensitive to the toxic effects of 2'-deoxyadenosine and accumulated far less intracellular deoxyATP compared to wild-type cells [1]. In contrast, a dCK-deficient mutant was as sensitive as wild-type cells, confirming that dCK activity is not required for its toxicity [2]. This is a crucial difference from other purine nucleoside analogs like cladribine (2-chloro-2'-deoxyadenosine), which is a preferred substrate for dCK [3]. This pathway selectivity defines the unique cellular and metabolic context of 2'-deoxyadenosine toxicity.

Nucleotide Metabolism Kinase Specificity Toxicity Mechanism

High-Value Application Scenarios for 2'-Deoxyadenosine Based on Quantitative Evidence


Serving as a Low-Affinity Control in Adenosine Receptor Binding Assays

Given its ~50-fold lower affinity for the adenosine A1 receptor compared to N-methyl-adenosine [1], 2'-deoxyadenosine is ideally suited as a low-affinity or negative control compound in radioligand binding assays. Researchers seeking to confirm that observed biological effects are receptor-specific can use 2'-deoxyadenosine to establish a baseline for non-specific or low-affinity interactions, thereby strengthening the validity of their pharmacological data.

Functioning as a Selective Substrate for CNT2 Transporter Characterization

The quantitative evidence demonstrates that 2'-deoxyadenosine is a selective substrate for the human concentrative nucleoside transporter 2 (CNT2), with a defined Km of 62.4 µM [1]. This specificity makes it a valuable analytical tool for probing CNT2 function and expression in various cell lines and tissues. It can be used in competition assays to screen for novel CNT2 inhibitors or to study the transporter's role in the uptake of other nucleoside analog drugs, providing a level of transporter selectivity not offered by 2'-deoxyguanosine.

Investigating Adenosine Kinase-Dependent Metabolic Pathways and Toxicity

The demonstrated 3-fold increase in resistance to 2'-deoxyadenosine in adenosine kinase (AK)-deficient cells [1] confirms its role as a specific probe for AK-mediated metabolic pathways. This property is critical for researchers studying the cellular pharmacology of nucleoside analogs, the mechanisms of immune cell toxicity in ADA deficiency, or the development of AK-activated prodrugs. Its distinct metabolic activation pathway compared to dCK-dependent analogs like cladribine allows for precise experimental dissection of these kinase networks [2].

Employing a Reference Standard with Intermediate Electrochemical Stability

The quantifiably distinct degradation threshold of 1.5 V for 2'-deoxyadenosine, which lies between the more labile 2'-deoxyguanosine (0.8 V) and the more stable pyrimidine nucleosides (2.5 V) [1], positions it as a critical reference standard for the development and validation of HPLC or other analytical methods employing electrochemical detection. Its intermediate stability profile allows for the optimization of detection parameters and the assessment of analyte degradation in complex sample matrices under specific electrical conditions.

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